molecular formula C11H16N2O4 B8444601 2-Methyl-4-[N,N-bis(2-hydroxyethyl)amino]nitrobenzene

2-Methyl-4-[N,N-bis(2-hydroxyethyl)amino]nitrobenzene

Cat. No. B8444601
M. Wt: 240.26 g/mol
InChI Key: FXVPHECWKURVEM-UHFFFAOYSA-N
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Patent
US05852011

Procedure details

In 8 ml of DMSO, 5.0 g (64.5 mmol) of 2-nitro-5-fluorotoluene and 8.2 g (78 mmol) of diethanolamine were dissolved. The resultant solution was stirred under heat at 140° C. for 7 hours, followed by extraction with ethyl acetate. After the solvent was distilled out under reduced pressure, the residue was washed with ethyl acetate, whereby 10.1 g of yellow powder were obtained (yield: 65%).
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](F)=[CH:6][C:5]=1[CH3:11])([O-:3])=[O:2].[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15]>CS(C)=O>[CH3:11][C:5]1[CH:6]=[C:7]([N:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15])[CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)F)C
Name
Quantity
8.2 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
8 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled out under reduced pressure
WASH
Type
WASH
Details
the residue was washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)N(CCO)CCO)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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